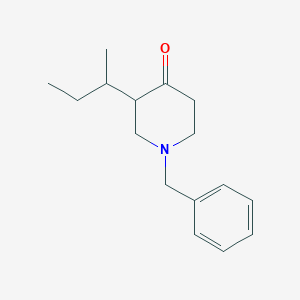
1-Benzyl-3-(sec-butyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-sec-butyl-piperidin-4-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-benzyl-3-sec-butyl-piperidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-benzyl-4-piperidone with sec-butylamine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
1-benzyl-3-sec-butyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-3-sec-butyl-piperidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-sec-butyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-benzyl-3-sec-butyl-piperidin-4-one can be compared with other piperidine derivatives, such as:
1-benzyl-4-piperidone: A precursor in the synthesis of 1-benzyl-3-sec-butyl-piperidin-4-one, known for its use in organic synthesis.
3-sec-butyl-4-piperidone: Another piperidine derivative with similar structural features but different biological activities.
1-benzyl-3-methyl-piperidin-4-one: A compound with a similar structure but different substituents, leading to distinct chemical and biological properties. The uniqueness of 1-benzyl-3-sec-butyl-piperidin-4-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-benzyl-3-butan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C16H23NO/c1-3-13(2)15-12-17(10-9-16(15)18)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3 |
InChI Key |
SSWHVTFRBGPVMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CN(CCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















